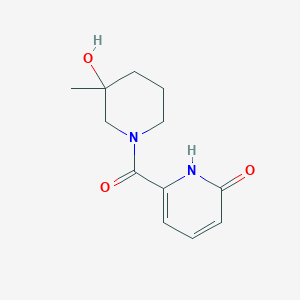![molecular formula C10H17NO3 B6645062 8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic compounds. It has been studied for its potential use in various scientific research applications. In 5]decane, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Development
- Nonlinear Optical Properties : The compound was found to be effective for nonlinear optical devices, particularly in the development of frequency doublers for laser diodes in the blue region. This was demonstrated through studies on material purification, single crystal growth, characterization, and optical properties, including second harmonic generation (Kagawa et al., 1994).
Spectral Analysis and Characterization
- Mass Spectrometric Study : The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane was analyzed to understand its fragmentation patterns and mechanisms, which is crucial for its characterization in various applications (Solomons, 1982).
Antibacterial Applications
- Antibacterial Activity : Research indicates potential antibacterial applications. Spiro derivatives of this compound were synthesized and evaluated for antibacterial activity against various bacteria, showing significant in vitro effectiveness (Natarajan et al., 2021).
Environmental Applications
- Water Treatment : A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was utilized in the synthesis of a polymer for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating high efficiency in water purification processes (Akceylan et al., 2009).
Crystallography and Material Science
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of various derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, contributing to the understanding of their molecular alignment and properties, which is vital for material science applications (Kagawa et al., 1996).
Synthesis and Structural Studies
- Synthesis Techniques : Research on the synthesis of this compound and its derivatives has been extensive, leading to the development of new methods and understanding of their structures, which aids in exploring their potential applications (Ogurtsov & Rakitin, 2020).
Eigenschaften
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWXYXDMUYNZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)



![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
